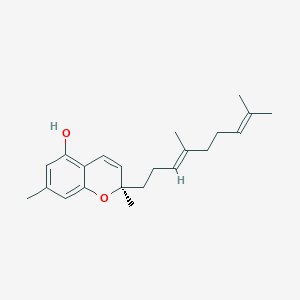
Confluentin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Confluentin is a natural product found in Albatrellus ovinus and Rhododendron dauricum with data available.
Scientific Research Applications
Chemistry
Confluentin serves as a model compound for studying the chemical properties and reactions of naturally occurring meroterpenoids. Its unique structure allows researchers to explore various chemical interactions and reactivity patterns.
Biology
The compound has demonstrated significant biological activity:
- Histamine Release Inhibition : this compound inhibits histamine release from rat peritoneal mast cells, making it a candidate for studying allergic reactions.
- Antimicrobial Activity : It shows effectiveness against gram-positive bacteria, indicating potential for development into new antimicrobial agents.
Medicine
This compound's cytotoxic effects against various human tumor cell lines (e.g., HL-60, SMMC-7712, A-549, MCF-7) suggest its potential as an anticancer therapeutic .
Table 1: Biological Activities of this compound
| Activity Type | Description |
|---|---|
| Apoptosis Induction | Induces programmed cell death in cancer cells |
| Cell Cycle Arrest | Arrests cell cycle at G2/M phase in SW480 human colon cancer cells |
| Histamine Inhibition | Inhibits histamine release from mast cells |
| Antimicrobial Activity | Effective against gram-positive bacteria |
Table 2: Comparison with Similar Compounds
| Compound | Source | Activity | Unique Mechanism |
|---|---|---|---|
| This compound | Albatrellus flettii | Anticancer, antimicrobial | Inhibits IMP1-KRAS RNA interaction |
| Grifolin | Albatrellus flettii | Anti-cell viability | General cytotoxicity |
| Neogrifolin | Albatrellus flettii | Anticancer | Similar to this compound but less specific |
Case Study 1: Anticancer Research
In a study exploring the effects of this compound on colon cancer cells, researchers demonstrated that it effectively induces apoptosis and inhibits cell proliferation by targeting KRAS mRNA interactions with IMP1. This mechanism highlights its potential therapeutic application in treating KRAS-driven cancers .
Case Study 2: Antimicrobial Applications
Research conducted on the antimicrobial properties of this compound revealed its effectiveness against various strains of gram-positive bacteria. This finding supports further exploration into its use as a natural antimicrobial agent in clinical settings.
Properties
Molecular Formula |
C22H30O2 |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
(2R)-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-2,7-dimethylchromen-5-ol |
InChI |
InChI=1S/C22H30O2/c1-16(2)8-6-9-17(3)10-7-12-22(5)13-11-19-20(23)14-18(4)15-21(19)24-22/h8,10-11,13-15,23H,6-7,9,12H2,1-5H3/b17-10+/t22-/m1/s1 |
InChI Key |
WQOSNKWCIQZRGH-IHSQGBLNSA-N |
Isomeric SMILES |
CC1=CC(=C2C=C[C@@](OC2=C1)(C)CC/C=C(\C)/CCC=C(C)C)O |
Canonical SMILES |
CC1=CC(=C2C=CC(OC2=C1)(C)CCC=C(C)CCC=C(C)C)O |
Synonyms |
confluentin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















